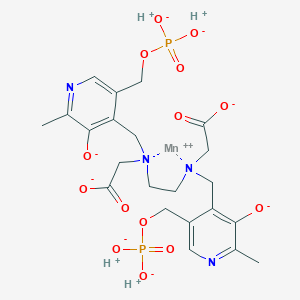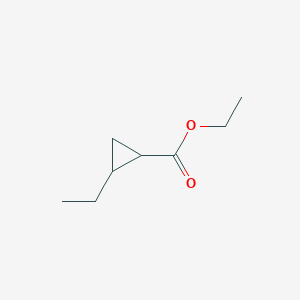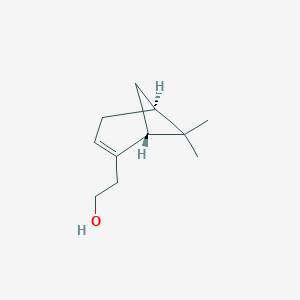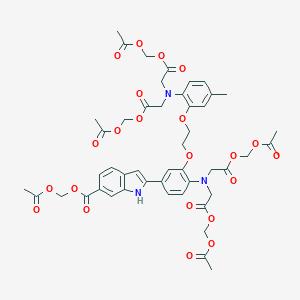
5-Hydroxycytosine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Hydroxymethylcytosine (5-HOMe)dC can be achieved through efficient chemical methods. One key approach involves the development of a new phosphoramidite building block, which allows for the efficient synthesis of (5-HOMe)dC containing DNA. This process includes a palladium-catalyzed formylation and simultaneous protection of hydroxyl and amino groups as a cyclic carbamate, enabling DNA synthesis under standard conditions and deprotection with dilute NaOH (Münzel, Globisch, Trindler, & Carell, 2010).
Molecular Structure Analysis
The structural analysis of RNA oligonucleotides containing 5-Hydroxymethylcytosine provides insights into its impact on RNA duplex stability and structure formation. Experiments have shown that the incorporation of hm5rC into RNA increases duplex stability and affects the hydration pattern and base pairing within the RNA structure, indicating a slight opening of the hm5rC-G pair compared to the unmodified C-G pair (Riml, Lusser, Ennifar, & Micura, 2017).
Chemical Reactions and Properties
The conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA is a significant chemical reaction involving TET1, a member of the TET protein family. This enzymatic process is crucial for the epigenetic regulation and involves the oxidation of 5mC to hmC, highlighting the role of TET proteins in modifying genomic DNA and influencing cell differentiation (Tahiliani et al., 2009).
Physical Properties Analysis
Quantification studies of 5-hydroxymethylcytosine in genomic DNA, such as through capillary hydrophilic-interaction liquid chromatography and quadrupole TOF mass spectrometry, provide critical insights into its physical properties and distribution in various tissues. These methods have revealed significant differences in hmC levels between healthy and tumor tissues, suggesting its potential as a biomarker for diseases like hepatocellular carcinoma (Chen et al., 2013).
Chemical Properties Analysis
The chemical properties of 5-hydroxymethylcytosine, such as its miscoding potential, have been investigated through studies showing how 5-OHC can lead to C → T transition mutations due to template instability in the replicative polymerase active site. These findings highlight the complex interplay between 5-hydroxymethylcytosine's chemical properties and its role in genetic stability and mutations (Zahn, Averill, Wallace, & Doublié, 2011).
Wissenschaftliche Forschungsanwendungen
Cancer Diagnostics and Prognostics : 5-hmC serves as a predictive indicator for various cancers such as hepatocellular carcinoma. Its levels are useful for detecting associated diseases and their progression, making it a potential biomarker for early detection and prognosis (Shukla, Sehgal, & Singh, 2015; Chen et al., 2013).
Neurological Research : It plays a role in transcriptional regulation in embryonic stem cells and contributes to the 'poised' chromatin signature found at developmentally-regulated genes. Its dysregulation could contribute to the molecular pathogenesis of neurodevelopmental disorders and depression (Pastor et al., 2011; Wang et al., 2012; Gross et al., 2017).
Epigenetic Research : Techniques like TALEs offer selectivity for 5-hmC at specific DNA sequences, expanding research in epigenetics. It's also essential in DNA demethylation processes in animals and contributes to retrotransposon silencing and mammalian development (Kubik, Batke, & Summerer, 2015; Ito et al., 2011; Tahiliani et al., 2009).
Technological Development in Detection : Novel methods such as the use of carbon nanotube field-effect transistors and solid-state nanopore assay for the quantification and detection of 5-hmC have been developed, enhancing its application in diagnostics and therapeutic monitoring (Yuan et al., 2016; Zahid et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLCDONDZDHLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928775 | |
| Record name | 6-Imino-1,6-dihydropyrimidine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxycytosine | |
CAS RN |
13484-95-2 | |
| Record name | 6-Amino-5-hydroxy-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxycytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Imino-1,6-dihydropyrimidine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P72XNU89LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)


![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)




![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)

![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
